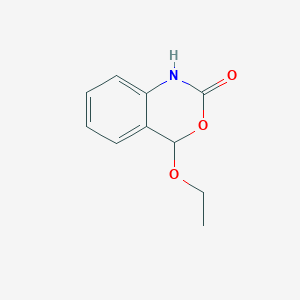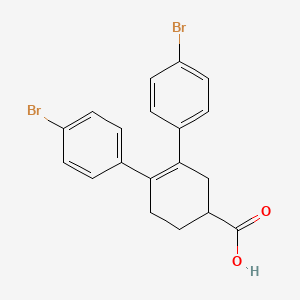
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by the presence of bromine atoms attached to phenyl groups, which are further connected to a cyclohexene ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Bromination: The phenyl groups are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenyl ethers or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
- 3,4-Bis(4-fluorophenyl)cyclohex-3-ene-1-carboxylic acid
- 3,4-Bis(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid
Uniqueness
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62544-04-1 |
|---|---|
Molekularformel |
C19H16Br2O2 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H16Br2O2/c20-15-6-1-12(2-7-15)17-10-5-14(19(22)23)11-18(17)13-3-8-16(21)9-4-13/h1-4,6-9,14H,5,10-11H2,(H,22,23) |
InChI-Schlüssel |
WGVSHAYRVRPPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C(CC1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


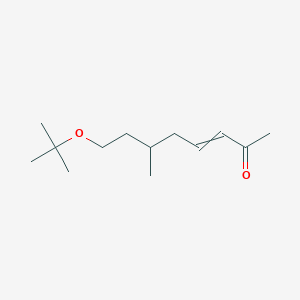
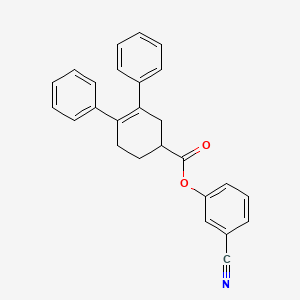
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
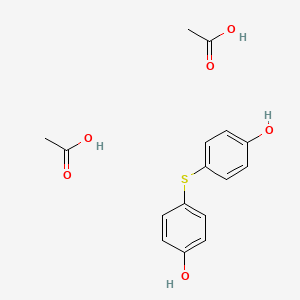


![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

